Ligand Field Strength: pKa Advantage Over Triazolate and Tetrazolate Analogs
The proton affinity of the deprotonated azolate ligand directly determines the ligand field strength at the metal node in isostructural MAFs. H3BTP exhibits a pKa of 19.8, which is 5.9 log units higher than H3BTTri (pKa = 13.9) and 14.9 log units higher than H3BTT (pKa = 4.9), as reported in a direct head-to-head study of three isostructural copper(I) MAFs [1]. The order of pKa values—H3BTP >> H3BTTri > H3BTT—is perfectly correlated with the order of hydrocarbon selectivity in CO2 electroreduction, confirming that the stronger Lewis basicity of BTP3− leads to stronger ligand field strength, tighter binding of key intermediates (*CO, *CHO), and enhanced catalytic performance [1].
| Evidence Dimension | Ligand pKa (conjugate acid) as a measure of ligand field strength |
|---|---|
| Target Compound Data | H3BTP pKa = 19.8 |
| Comparator Or Baseline | H3BTTri pKa = 13.9; H3BTT pKa = 4.9 |
| Quantified Difference | ΔpKa = +5.9 vs H3BTTri; ΔpKa = +14.9 vs H3BTT |
| Conditions | Aqueous pKa values of the conjugate acids of the azolate ligands used to construct isostructural Cu(I) MAFs [Cu3(L)2] (L = BTP, BTTri, BTT) |
Why This Matters
A 5.9–14.9 log unit pKa advantage translates into substantially stronger metal–azolate bonds, directly improving framework thermal/chemical stability and catalytic selectivity—critical for procurement decisions where MOF durability under operational conditions is a key specification.
- [1] Huan Xue, Jia-Run Huang, Zhi-Shuo Wang, Zhen-Hua Zhao, Wen Shi, Pei-Qin Liao, and Xiao-Ming Chen. 'Tailoring Ligand Fields of Metal-Azolate Frameworks for Highly Selective Electroreduction of CO2 to Hydrocarbons at Industrial Current Density.' Chinese Journal of Catalysis, 2023, 52, 144–153. DOI: 10.1016/S1872-2067(23)64536-X. View Source
